molecular formula C13H17BrN2O4S B1406675 ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034154-22-6

ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1406675
CAS RN: 2034154-22-6
M. Wt: 377.26 g/mol
InChI Key: NRUJBAPGOQFHNH-UHFFFAOYSA-N
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Description

The closest compound I found is "3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate" . It’s important to note that this is not the exact compound you’re asking about, but it shares some structural similarities .


Synthesis Analysis

There is a study on the synthesis of a series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives . These compounds were designed and synthesized as potential multifunctional agents for the treatment of Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular weight of “3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate” is 348.44 . Again, this is not the exact compound you’re asking about, but it might give some insight into the molecular structure of similar compounds .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide demonstrates interesting chemical behaviors like allylic transposition in alkaline conditions, leading to various structural transformations. These transformations involve changes in double bond positions and are influenced by factors like pH, steric constraints, and π-π conjugation (Robert & Panouse, 1982).

Synthesis of Novel Compounds

  • This compound has been used in the synthesis of novel compounds, such as a series of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which were synthesized using benzothiazole derivatives and ethyl bromocyanoacetate. These syntheses typically involve reflux in acetone for several hours (Nassiri & Milani, 2020).

Development of Pharmaceutical Agents

  • In pharmaceutical research, ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide derivatives have been developed as fibrinogen receptor antagonists with potential use in antithrombotic treatments. These compounds show promise due to their inhibitory activity against human platelet aggregation and oral availability (Hayashi et al., 1998).

Applications in Organic Synthesis

  • The compound has been utilized in the synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazoles and imidazo[2,1-b]benzothiazoles. These processes often involve reactions with ethyl 4-bromoacetoacetate and have led to the testing of anti-inflammatory properties (Abignente et al., 1976).

Exploration in Anticonvulsant Research

  • Thiazole-bearing 4-thiazolidinones, which include derivatives of ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, have been explored as potential anticonvulsant agents. These studies focus on the synthesis and evaluation of their efficacy in seizure models (Mishchenko et al., 2020).

Antibacterial and Antifungal Studies

  • Certain derivatives of ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide have been studied for their antibacterial and antifungal activities. This includes research into Schiff base ligands derived from this compound, which have shown some effectiveness against various bacterial and fungal species (Vinusha et al., 2015).

Future Directions

The study on 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives suggests that these compounds could be potential multifunctional agents for the treatment of Alzheimer’s disease (AD) . This indicates a possible direction for future research on similar compounds.

properties

IUPAC Name

ethyl 2-(2-imino-5,6-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S.BrH/c1-4-19-12(16)7-15-8-5-9(17-2)10(18-3)6-11(8)20-13(15)14;/h5-6,14H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUJBAPGOQFHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=C(C=C2SC1=N)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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